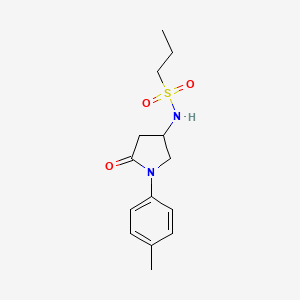

N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)propane-1-sulfonamide

Description

Properties

IUPAC Name |

N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]propane-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c1-3-8-20(18,19)15-12-9-14(17)16(10-12)13-6-4-11(2)5-7-13/h4-7,12,15H,3,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZBCVVLBFQWDRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)propane-1-sulfonamide typically involves the formation of the pyrrolidine ring followed by the introduction of the p-tolyl and sulfonamide groups. One common method involves the cyclization of a suitable precursor, such as a substituted piperidine, followed by functionalization to introduce the desired substituents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)propane-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Substitution: The sulfonamide and p-tolyl groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acids or other oxidized derivatives, while substitution reactions could produce a wide range of functionalized pyrrolidine derivatives.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.

Biology: It may serve as a probe or ligand in biological studies, helping to elucidate the function of various biological targets.

Medicine: The compound could be investigated for its potential therapeutic effects, particularly if it exhibits activity against specific diseases or conditions.

Industry: In industrial applications, the compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)propane-1-sulfonamide would depend on its specific application. In a biological context, the compound might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed study to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)propane-1-sulfonamide include other pyrrolidine derivatives with different substituents. Examples might include:

- N-(2-oxo-1-(p-tolyl)pyrrolidin-3-yl)propane-1-sulfonamide

- N-(5-oxo-1-(phenyl)pyrrolidin-3-yl)propane-1-sulfonamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties

Biological Activity

N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)propane-1-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

This compound features a pyrrolidine ring with a p-tolyl substituent and a sulfonamide group. The synthesis typically involves the formation of the pyrrolidine ring followed by the introduction of the p-tolyl and sulfonamide moieties. Common synthetic routes may include cyclization reactions of precursors such as substituted piperidines, followed by functionalization to achieve the desired compound .

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may modulate ion channels, particularly voltage-gated sodium and calcium channels, which are crucial in neuronal signaling. This modulation could contribute to its anticonvulsant and antinociceptive properties .

Anticonvulsant Properties

Research has indicated that this compound exhibits significant anticonvulsant activity. In experimental models, it demonstrated efficacy comparable to established anticonvulsants, suggesting a potential role in treating epilepsy .

Antinociceptive Effects

In addition to its anticonvulsant properties, this compound has been evaluated for antinociceptive effects using formalin-induced pain models. The results indicated that it effectively reduces pain responses, likely through its action on neuronal pathways involved in pain perception .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Anticonvulsant Study : A study published in Pharmaceutical Biology reported that this compound significantly reduced seizure frequency in rodent models when compared to control groups. The proposed mechanism involved inhibition of sodium channel activity, which is essential for action potential propagation in neurons .

- Antinociceptive Study : Another research article highlighted the compound's ability to alleviate pain in formalin-induced models, suggesting a dual mechanism involving both peripheral and central pathways .

- Toxicity Assessment : In evaluating safety profiles, no significant cytotoxic effects were observed at therapeutic doses, indicating a favorable safety margin for further development .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with related compounds:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| N-(2-oxo-1-(p-tolyl)pyrrolidin-3-yl)propane-1-sulfonamide | Structure | Moderate anticonvulsant | Similar mechanism but lower efficacy |

| N-(5-oxo-1-(phenyl)pyrrolidin-3-yl)propane-1-sulfonamide | Structure | Antinociceptive | More potent than the p-tolyl derivative |

The unique combination of functional groups in this compound contributes to its distinct pharmacological profile compared to these similar compounds.

Q & A

Basic: What are the optimal reaction conditions for synthesizing N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)propane-1-sulfonamide?

Methodological Answer:

The synthesis typically involves a multi-step process starting with the formation of the pyrrolidinone core. Key steps include:

- Nucleophilic Substitution : Reacting 5-oxo-1-(p-tolyl)pyrrolidin-3-amine with propane-1-sulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) under inert atmosphere at 0–5°C to minimize side reactions .

- Catalytic Optimization : Use of mild bases (e.g., triethylamine) to neutralize HCl byproducts and improve sulfonamide bond formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Basic: Which spectroscopic techniques are recommended for characterizing the structure of this compound?

Methodological Answer:

A combination of techniques is critical for structural validation:

- NMR Spectroscopy : 1H and 13C NMR to confirm substituent positions on the pyrrolidinone and sulfonamide groups. Aromatic protons from the p-tolyl group appear as distinct doublets (~7.2 ppm) .

- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ at m/z 323.41) and isotopic patterns .

- X-ray Crystallography : For absolute configuration determination, especially if chiral centers are present. Crystallize in ethanol/water and compare bond angles/lengths with analogous structures .

Advanced: How can computational modeling predict the binding affinity of this sulfonamide derivative to target enzymes?

Methodological Answer:

- Molecular Docking : Use tools like AutoDock Vina to dock the compound into enzyme active sites (e.g., carbonic anhydrase). Parameterize the sulfonamide group for hydrogen bonding with Zn²+ in metalloenzymes .

- Molecular Dynamics (MD) Simulations : Employ AMBER or GROMACS to simulate ligand-receptor interactions over 100 ns. Analyze RMSD and binding free energy (MM-PBSA) to assess stability .

- Pharmacophore Modeling : Identify critical features (e.g., sulfonamide oxygen atoms) using PHASE software to optimize interactions .

Advanced: What strategies resolve discrepancies in biological activity data across different studies?

Methodological Answer:

- Purity Validation : Re-analyze compound purity via HPLC (C18 column, acetonitrile/water mobile phase) to rule out degradation products .

- Assay Standardization : Compare protocols for enzymatic assays (e.g., buffer pH, temperature). For example, carbonic anhydrase activity is pH-sensitive (optimum pH 7.4) .

- Structural Analog Comparison : Cross-reference with analogs like PLX-4720 (a sulfonamide kinase inhibitor) to identify SAR trends that may explain variability .

Advanced: How does modifying the pyrrolidinone ring affect the compound's pharmacokinetic properties?

Methodological Answer:

- Ring Substituent Effects : Introduce methyl groups at the 4-position to enhance metabolic stability (e.g., reduce CYP3A4-mediated oxidation). LogP increases by ~0.5 units per methyl addition, affecting membrane permeability .

- Solubility Studies : Replace the 5-oxo group with a carboxylic acid to improve aqueous solubility (tested via shake-flask method in PBS pH 7.4) .

- In Vivo Profiling : Administer modified analogs to rodent models and measure plasma half-life (LC-MS/MS). Correlate structural changes with AUC0–24h values .

Basic: What are the best practices for ensuring compound purity during synthesis?

Methodological Answer:

- In-Process Monitoring : Use TLC (silica gel, UV detection) at each step to track reaction progress and byproduct formation .

- Final Purification : Employ preparative HPLC (C18 column, 10–90% acetonitrile gradient) for >99% purity. Validate with a diode-array detector (210–400 nm) .

- Stability Testing : Store the compound at –20°C under argon to prevent sulfonamide hydrolysis. Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.